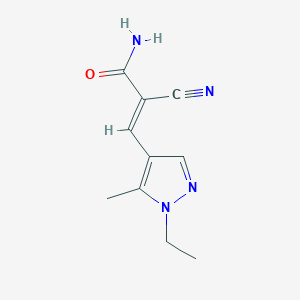![molecular formula C12H22N2O3S B5327726 N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.
Mechanism of Action
HET0016 selectively inhibits the activity of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase, which is responsible for the production of this compound from arachidonic acid. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and ischemic stroke. By inhibiting the production of this compound, HET0016 exerts its therapeutic effects.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, HET0016 has been shown to reduce blood pressure in hypertensive animal models. Furthermore, HET0016 has been shown to reduce cerebral infarction volume and improve neurological outcomes in animal models of ischemic stroke.
Advantages and Limitations for Lab Experiments
One of the major advantages of HET0016 is its selectivity for N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase. This allows for targeted inhibition of this compound production without affecting other pathways. However, one of the limitations of HET0016 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Future Directions
Further research is needed to fully understand the therapeutic potential of HET0016 in various diseases. Future studies could focus on optimizing the synthesis of HET0016 to improve its potency and efficacy. Additionally, the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in various diseases needs to be further elucidated to identify potential therapeutic targets for HET0016. Finally, clinical trials are needed to determine the safety and efficacy of HET0016 in humans.
Synthesis Methods
HET0016 can be synthesized using a multi-step process involving the reaction of piperidine with 3-hexenoyl chloride, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
HET0016 has been extensively studied for its potential therapeutic applications. One of the major areas of research involves the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in cancer progression and metastasis. Studies have shown that HET0016 inhibits the growth and migration of cancer cells by suppressing the production of this compound.
properties
IUPAC Name |
N-[1-[(E)-hex-3-enoyl]piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-3-4-5-6-12(15)14-9-7-11(8-10-14)13-18(2,16)17/h4-5,11,13H,3,6-10H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPJMCLVRCJRC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)N1CCC(CC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N1CCC(CC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)

![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)
![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)
![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)